2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure with a phenyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetone . The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity and as an inhibitor of bacterial DNA gyrase.
Mechanism of Action
The mechanism of action of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid
- Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy(phenyl)acetate
Uniqueness
2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities. Its acetamide moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C18H15NO4/c1-11-7-14(22-10-16(19)20)18-13(12-5-3-2-4-6-12)9-17(21)23-15(18)8-11/h2-9H,10H2,1H3,(H2,19,20) |
InChI Key |
DXYUEDXIBRJSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.